molecular formula C26H29N3O4S B12500687 N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide

Cat. No.: B12500687
M. Wt: 479.6 g/mol
InChI Key: YTFWIJWDSQCFBT-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, a benzyl group, and a methanesulfonamide group

Properties

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

N-benzyl-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide

InChI

InChI=1S/C26H29N3O4S/c1-33-25-14-12-23(13-15-25)27-16-18-28(19-17-27)26(30)22-8-10-24(11-9-22)29(34(2,31)32)20-21-6-4-3-5-7-21/h3-15H,16-20H2,1-2H3

InChI Key

YTFWIJWDSQCFBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine are reacted together.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Benzyl Group: The benzyl group can be attached through a reductive amination reaction.

    Incorporation of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and methoxyphenyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4-{[4-(4-bromophenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide
  • N-benzyl-N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide
  • N-benzyl-N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide

Uniqueness

N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic effects compared to similar compounds with different substituents.

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